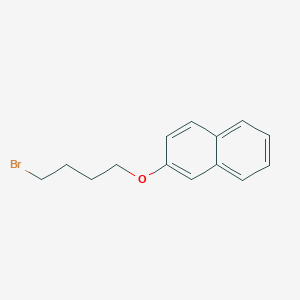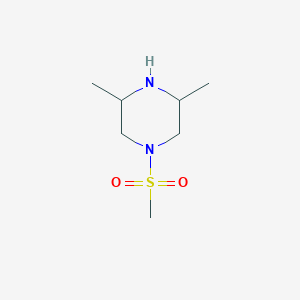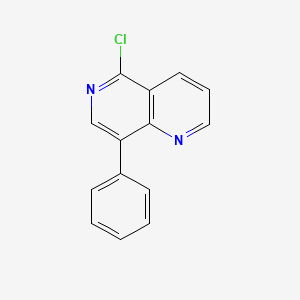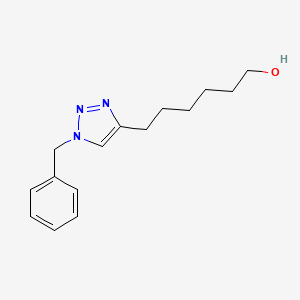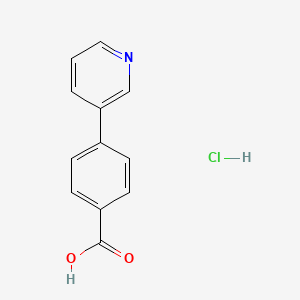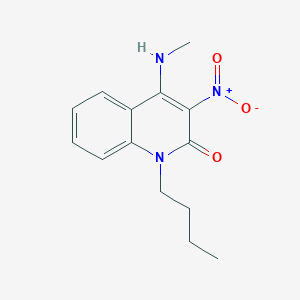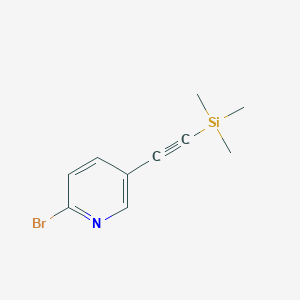
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane
概要
説明
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is a heterocyclic organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a trimethylsilylethynyl group at the 5-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane typically involves the bromination of 5-(trimethylsilylethynyl)pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Coupling Reactions: Typical reagents include palladium catalysts (Pd(PPh3)4), copper iodide (CuI), and bases such as triethylamine (Et3N).
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyridines.
科学的研究の応用
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilylethynyl group can participate in coupling reactions. These reactions are facilitated by the electronic properties of the pyridine ring, which influence the reactivity of the substituents .
類似化合物との比較
2-Bromo-5-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilylethynyl group.
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine: Contains an amine group at the 2-position.
Uniqueness: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group, which confer distinct reactivity and applications in organic synthesis and materials science .
特性
CAS番号 |
465521-20-4 |
|---|---|
分子式 |
C10H12BrNSi |
分子量 |
254.20 g/mol |
IUPAC名 |
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
InChIキー |
ALBWBSINXNTKEN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

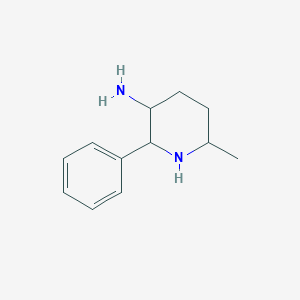
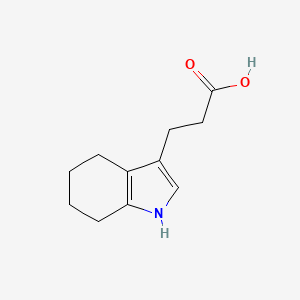
![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)
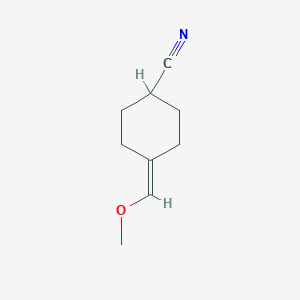
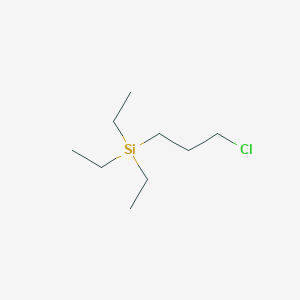
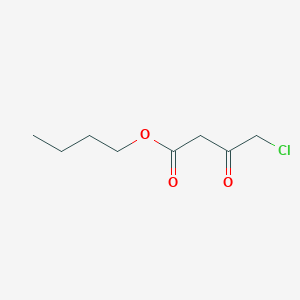
![3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine](/img/structure/B8568695.png)
